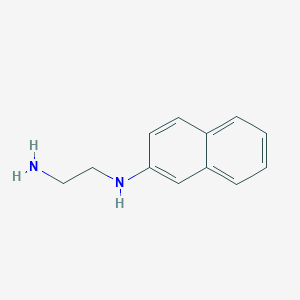

N1-(naphthalen-2-yl)ethane-1,2-diamine

Descripción general

Descripción

N1-(naphthalen-2-yl)ethane-1,2-diamine: is an organic compound with the molecular formula C12H14N2 . It is a derivative of ethane-1,2-diamine where one of the hydrogen atoms is replaced by a naphthalen-2-yl group. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reaction of 1-naphthylamine with 2-chloroethanamine: This method involves the nucleophilic substitution reaction where 1-naphthylamine reacts with 2-chloroethanamine to form N1-(naphthalen-2-yl)ethane-1,2-diamine.

Reaction of 1-bromonaphthalene with ethane-1,2-diamine: In this method, 1-bromonaphthalene reacts with ethane-1,2-diamine, followed by purification through recrystallization from hydrochloric acid.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Diazotization: N1-(naphthalen-2-yl)ethane-1,2-diamine undergoes diazotization reactions typical of primary amines.

Coupling Reactions: It readily undergoes diazonium coupling reactions in the presence of nitrite to form azo compounds.

Common Reagents and Conditions:

Diazotization: Sodium nitrite and hydrochloric acid are commonly used reagents.

Coupling Reactions: Sulfanilamide and nitrous acid are used under cold conditions (0-5°C) to facilitate the reaction.

Major Products:

Aplicaciones Científicas De Investigación

Griess Test

N1-(naphthalen-2-yl)ethane-1,2-diamine is primarily used as a reagent in the Griess test for the quantitative analysis of nitrate and nitrite in water samples. This method involves the formation of azo dyes through diazonium coupling reactions:

| Reagent | Role |

|---|---|

| This compound | Coupling agent |

| Sodium nitrite | Diazotization agent |

| Sulfanilamide | Forms azo dye with nitrite |

The intensity of the color produced is measured spectrophotometrically, allowing for precise quantification of nitrite levels in environmental samples .

Spectrophotometric Determination

This compound is also employed in the spectrophotometric determination of various aromatic amines and sulfonamides. Its ability to form colored complexes enhances detection sensitivity in biochemical assays .

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several pathogenic bacteria. The compound was tested using the disc diffusion method against strains such as Staphylococcus aureus and E. coli. Results indicated significant antibacterial activity, suggesting potential therapeutic applications .

Biochemical Analysis

The compound is utilized in biochemical assays to determine levels of aromatic amines and aminophenols in biological samples. Its role as a coupling agent facilitates accurate measurements in complex biological matrices .

Industrial Applications

In industrial settings, this compound serves as a coupling agent in the production of azo dyes. These dyes are widely used in textiles and food industries due to their vibrant colors and stability .

Case Study 1: Environmental Monitoring

A study conducted on water samples from agricultural runoff utilized this compound in the Griess test to monitor nitrate levels. The results demonstrated its effectiveness in detecting concentrations that exceeded regulatory limits, highlighting its utility in environmental monitoring efforts .

Case Study 2: Antimicrobial Research

In a controlled laboratory setting, researchers synthesized various derivatives of this compound to evaluate their antibacterial properties. The findings indicated that modifications to the naphthalene ring significantly influenced antimicrobial activity, paving the way for future drug development .

Mecanismo De Acción

The mechanism of action of N1-(naphthalen-2-yl)ethane-1,2-diamine involves its role as a coupling agent in diazonium reactions. The compound reacts with nitrous acid to form a diazonium salt, which then couples with aromatic amines to form azo dyes. This reaction is facilitated by the presence of electron-donating groups on the aromatic ring, which stabilize the intermediate species .

Comparación Con Compuestos Similares

Ethylenediamine: A simpler analog without the naphthyl group, used as a chelating agent.

N1-(naphthalen-1-yl)ethane-1,2-diamine: An isomer with the naphthyl group attached at a different position on the naphthalene ring.

Uniqueness:

Actividad Biológica

N1-(Naphthalen-2-yl)ethane-1,2-diamine, also known as N-(1-naphthyl)ethylenediamine, is an organic compound that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in analytical chemistry, particularly in the Griess test for detecting nitrites and nitrates. However, its biological implications extend beyond mere analytical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2 |

| Molecular Weight | 198.26 g/mol |

| Melting Point | 200 °C |

| Boiling Point | 370.7 °C |

| Solubility | Soluble in water |

The compound exists as a dihydrochloride salt which enhances its solubility in aqueous solutions, facilitating its use in various biological assays .

This compound exhibits several biological activities:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial effects against certain bacterial strains. This suggests potential applications in developing antimicrobial agents.

- Mutagenicity : Research has shown that similar compounds can exhibit mutagenic activity under specific conditions. For instance, heterocyclic amines like this compound have been linked to DNA adduct formation, which is a precursor to carcinogenesis .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Antioxidant Activity : A recent study evaluated the antioxidant capacity of various naphthalene derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations .

Applications in Analytical Chemistry

The primary application of this compound lies in its use as a reagent in colorimetric assays for nitrite and nitrate detection:

Propiedades

IUPAC Name |

N'-naphthalen-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRCJZDLEIZAMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23314-26-3 | |

| Record name | N1-(naphthalen-2-yl)ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.